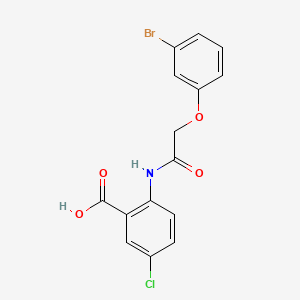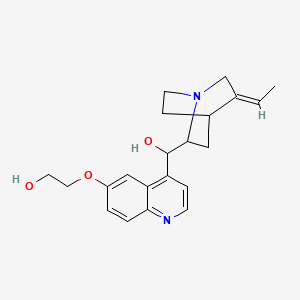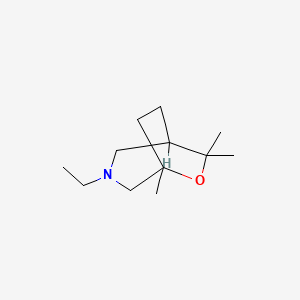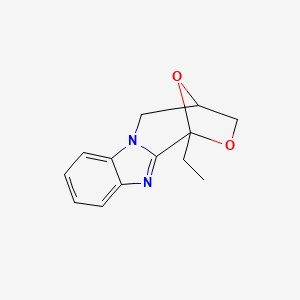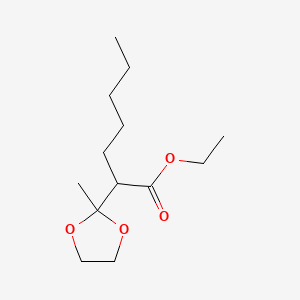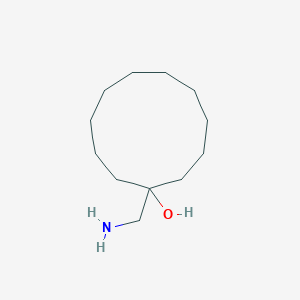
1-(Aminomethyl)cycloundecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cycloundecan-1-ol is an organic compound with the molecular formula C12H25NO It is a cycloalkane derivative featuring an aminomethyl group and a hydroxyl group attached to a cycloundecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cycloundecan-1-ol typically involves the reaction of cycloundecanone with formaldehyde and ammonia or an amine under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired aminomethyl alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)cycloundecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Cycloundecanone or cycloundecanal.
Reduction: Cycloundecylamine.
Substitution: Various substituted cycloundecane derivatives.
Scientific Research Applications
1-(Aminomethyl)cycloundecan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cycloundecan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cycloundecane ring provides structural stability. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclododecan-1-ol
- 1-(Aminomethyl)cyclohexan-1-ol
- 1-(Aminomethyl)cyclopentan-1-ol
Comparison: 1-(Aminomethyl)cycloundecan-1-ol is unique due to its larger ring size compared to cyclohexane and cyclopentane derivatives. This larger ring size can influence its chemical reactivity and biological interactions, potentially offering advantages in specific applications where steric factors are critical.
Properties
CAS No. |
72799-67-8 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
1-(aminomethyl)cycloundecan-1-ol |
InChI |
InChI=1S/C12H25NO/c13-11-12(14)9-7-5-3-1-2-4-6-8-10-12/h14H,1-11,13H2 |
InChI Key |
WTKNITUMWGBQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCC1)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


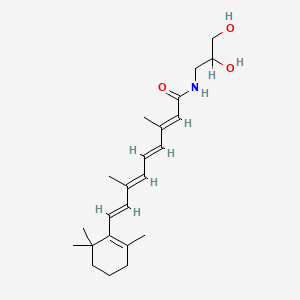
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
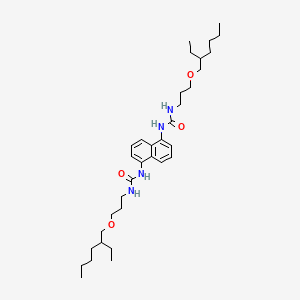
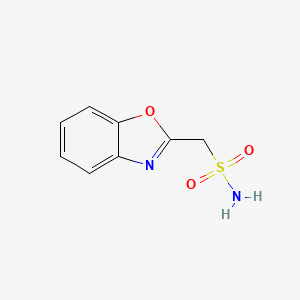
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)
